molecular formula C21H17FN4OS B2375779 (5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034469-78-6

(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2375779
CAS No.: 2034469-78-6
M. Wt: 392.45
InChI Key: PBVYAEJZMZJPEJ-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17FN4OS and its molecular weight is 392.45. The purity is usually 95%.
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Biological Activity

The compound (5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone represents a novel hybrid molecule that combines the structural features of benzo[b]thiophene and triazole derivatives. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

 5 fluorobenzo b thiophen 2 yl 3 4 phenyl 1H 1 2 3 triazol 1 yl pyrrolidin 1 yl methanone\text{ 5 fluorobenzo b thiophen 2 yl 3 4 phenyl 1H 1 2 3 triazol 1 yl pyrrolidin 1 yl methanone}

Key Features:

  • Fluorinated Benzo[b]thiophene : Enhances lipophilicity and biological activity.
  • Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The incorporation of the triazole moiety in this compound may enhance its efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells via the activation of caspase pathways.
Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)18

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against both bacterial and fungal strains. The presence of the triazole ring is particularly noteworthy for its antifungal activity.

Microbial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans22

Case Studies

Several case studies have highlighted the therapeutic potential of hybrid compounds like this compound:

  • Case Study on Anticancer Efficacy :
    • A study involving various cancer cell lines showed that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics.
    • Mechanistic studies indicated that it disrupts mitochondrial function leading to increased reactive oxygen species (ROS) levels.
  • Case Study on Antimicrobial Resistance :
    • Research has indicated that this compound could be effective against antibiotic-resistant strains of bacteria.
    • The combination of triazole and benzo[b]thiophene structures provides a dual mechanism that could overcome resistance mechanisms.

Properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c22-16-6-7-19-15(10-16)11-20(28-19)21(27)25-9-8-17(12-25)26-13-18(23-24-26)14-4-2-1-3-5-14/h1-7,10-11,13,17H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVYAEJZMZJPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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